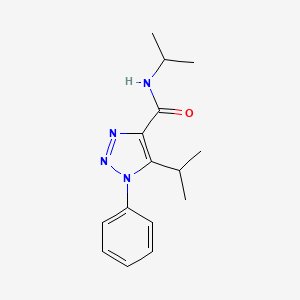

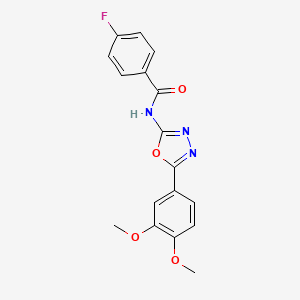

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural and functional characteristics. This compound, belonging to the triazole class, exhibits a range of properties that make it a valuable subject for synthesis and property analysis.

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, involves multicomponent reactions that allow for high variability and specificity in functional group attachment. A common approach involves the cycloaddition of azides and alkynes, often catalyzed by copper to form the triazole ring, followed by further functionalization to introduce specific substituents (Shen et al., 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray diffraction techniques, providing insights into the conformation and stabilization interactions within the molecule. These interactions often include hydrogen bonding, which plays a crucial role in the stability and reactivity of the compound (L'abbé et al., 2010).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions, reflecting their utility in synthetic chemistry. Their reactivity can be tailored through functional group modifications, enabling their use in constructing complex molecular architectures for pharmaceutical applications (Pokhodylo et al., 2009).

Physical Properties Analysis

The physical properties of triazole compounds, such as solubility, melting point, and crystal structure, are determined by their specific molecular arrangements and interactions. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds, such as reactivity with other chemical agents, stability under various conditions, and potential for further functionalization, are central to their utility in research and development. Investigations into these properties support the exploration of triazole derivatives for new drug development and other applications (Gotsulya et al., 2018).

Scientific Research Applications

Antimicrobial Activity

One study details the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. These novel compounds were synthesized and evaluated for their activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. Many of the synthesized compounds exhibited moderate to good antimicrobial activities, highlighting the potential of 1,2,3-triazole derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).

Anticancer Activity

Another avenue of research involves the synthesis of 1,2,3-triazole derivatives for anticancer applications. A study synthesizing novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the multifunctional potential of triazole-based compounds. These derivatives were evaluated for their cytotoxic activities against various cancer cell lines, showcasing their promise as anticancer agents (Rahmouni et al., 2016).

Luminescent Properties

Research into the luminescent properties of 1,2,3-triazole derivatives has also been conducted. A study on the synthesis and characterisation of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands reveals interesting luminescent properties. These complexes exhibit luminescence in aerated dichloromethane at room temperature, suggesting potential applications in luminescent materials or probes (Uppal et al., 2011).

Synthesis and Chemical Properties

Additionally, studies focus on the synthesis methods and chemical properties of 1,2,3-triazole derivatives. For example, research on the oriented synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid proposes a new method for synthesizing this important intermediate for various drugs, showcasing the synthetic versatility and potential applications of triazole derivatives in drug development (Liu et al., 2015).

properties

IUPAC Name |

1-phenyl-N,5-di(propan-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-10(2)14-13(15(20)16-11(3)4)17-18-19(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCHPBAVEUWOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)